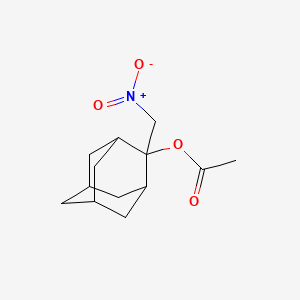![molecular formula C18H22N2O3 B5854058 N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide, also known as EHP-101, is a novel synthetic compound that has been developed for its potential therapeutic properties. EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic effects, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system and the inhibition of pro-inflammatory cytokines. N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been shown to activate the CB2 receptor, which is involved in the regulation of immune function and inflammation. Additionally, N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been shown to have several biochemical and physiological effects, including the reduction of inflammation, the protection of neurons from damage, and the alleviation of pain. In preclinical studies, N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1, in the brain and spinal cord. N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has also been shown to protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of neuronal damage in neurological disorders. Additionally, N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been shown to alleviate pain in various animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide is its potential therapeutic properties in various neurological disorders. N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been extensively studied in preclinical models and has shown promising results in reducing inflammation, protecting neurons from damage, and alleviating pain. Additionally, the synthesis of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been optimized to produce high yields and purity, making it suitable for further research and development.
One of the limitations of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide is the lack of clinical data. While N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans. Additionally, the mechanism of action of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research and development of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide. One direction is the further optimization of the synthesis method to produce higher yields and purity. Another direction is the evaluation of the safety and efficacy of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide in clinical trials. Additionally, the mechanism of action of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide should be further elucidated to better understand its potential therapeutic applications. Other future directions include the evaluation of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide in other neurological disorders and the development of novel analogs with improved properties.
Méthodes De Synthèse
The synthesis of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide involves several steps, including the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 4-aminophenylpropanol, followed by acylation with propanoyl chloride. The final product is obtained through purification and crystallization. The synthesis of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been extensively studied for its potential therapeutic properties in various neurological disorders, including multiple sclerosis, neuropathic pain, and traumatic brain injury. In preclinical studies, N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide has been shown to reduce inflammation, protect neurons from damage, and alleviate pain. These findings have led to the development of N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide as a potential drug candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-17(21)20-15-10-8-14(9-11-15)19-12-13-6-5-7-16(18(13)22)23-4-2/h5-11,19,22H,3-4,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHPFBDGQMIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)


![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)

![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)


![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
